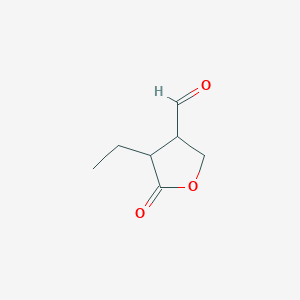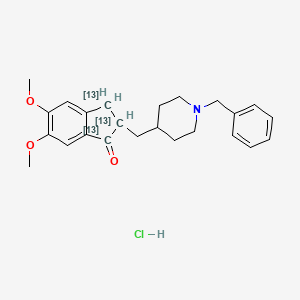
Ethanone, 1-(2-iminocyclobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(2-iminocyclobutyl)- is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14176 g/mol . It is known for its unique structure, which includes a cyclobutyl ring with an imino group attached to an ethanone moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-iminocyclobutyl)- can be achieved through several methods. One common approach involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(2-iminocyclobutyl)- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-iminocyclobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Ethanone, 1-(2-iminocyclobutyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-iminocyclobutyl)- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through these interactions, which can alter cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethanone, 1-(2-iminocyclobutyl)- include:
- Ethanone, 1-(2-isothiocyanatophenyl)-
- Ethanone, 1-(2-ethynylphenyl)-
- Ethanone, 1-(2-ethenylcyclopropyl)-
- Ethanone, 1-(2-thietanyl)-
- Ethanone, 1-(2-methylthiiranyl)-
Uniqueness
Ethanone, 1-(2-iminocyclobutyl)- is unique due to its cyclobutyl ring structure and the presence of an imino group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications .
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-(2-iminocyclobutyl)ethanone |
InChI |
InChI=1S/C6H9NO/c1-4(8)5-2-3-6(5)7/h5,7H,2-3H2,1H3 |
InChI Key |
DAKWTXBQISWZOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)

![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)





